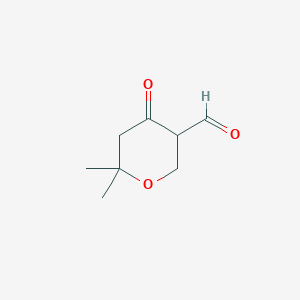
2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- is an organic compound that belongs to the class of pyran derivatives It is characterized by a six-membered ring containing one oxygen atom and a carboxaldehyde group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- can be achieved through several synthetic routes. One common method involves the hydrogenation of 3,4-dihydro-2H-pyran using a catalyst such as Raney nickel . This process converts the double bonds in the pyran ring to single bonds, resulting in the formation of the tetrahydro derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation reactions under controlled conditions. The use of high-pressure hydrogen gas and efficient catalysts ensures the complete conversion of starting materials to the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol to facilitate the dissolution of reactants and products.
化学反応の分析
Types of Reactions
2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyran ring can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Bromine (Br₂) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: 2H-Pyran-3-carboxylic acid, tetrahydro-6,6-dimethyl-4-oxo-.
Reduction: 2H-Pyran-3-methanol, tetrahydro-6,6-dimethyl-4-oxo-.
Substitution: Various substituted pyran derivatives depending on the electrophile used.
科学的研究の応用
2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
作用機序
The mechanism of action of 2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical processes, influencing cellular functions and signaling pathways.
類似化合物との比較
Similar Compounds
2H-Pyran-2-carboxaldehyde, 3,4-dihydro-: Another pyran derivative with similar structural features but different reactivity and applications.
Tetrahydro-2H-pyran-3-carboxylic acid: A related compound with a carboxylic acid group instead of an aldehyde group.
Uniqueness
2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- is unique due to its specific substitution pattern and the presence of both an aldehyde and a tetrahydro pyran ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
特性
CAS番号 |
53854-98-1 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
6,6-dimethyl-4-oxooxane-3-carbaldehyde |
InChI |
InChI=1S/C8H12O3/c1-8(2)3-7(10)6(4-9)5-11-8/h4,6H,3,5H2,1-2H3 |
InChIキー |
URLKUKMCKNPDIR-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C(CO1)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















